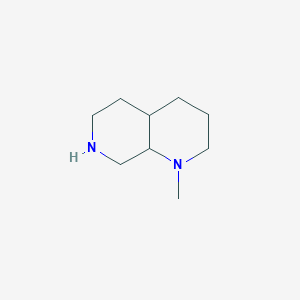

1-Methyl-decahydro-1,7-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2 |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-1,7-naphthyridine |

InChI |

InChI=1S/C9H18N2/c1-11-6-2-3-8-4-5-10-7-9(8)11/h8-10H,2-7H2,1H3 |

InChI Key |

YZQLPYYBDJRSHV-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC2C1CNCC2 |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 1 Methyl Decahydro 1,7 Naphthyridine Derivatives

Advanced Spectroscopic Characterization Techniques in Structural Research

The elucidation of the three-dimensional structure of 1-Methyl-decahydro-1,7-naphthyridine relies on a combination of modern spectroscopic methods. Each technique provides unique and complementary information regarding the molecular framework, connectivity, and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the most powerful tool for the structural analysis of this compound in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, while 2D NMR techniques establish the connectivity between them.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit a series of multiplets in the aliphatic region, typically between 1.0 and 3.5 ppm. The N-methyl group would likely appear as a singlet at approximately 2.2-2.5 ppm. The protons on the carbons adjacent to the nitrogen atoms (C2, C6, C8, and the bridgehead C4a) would be deshielded and resonate at a lower field compared to the other methylene (B1212753) protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, nine distinct signals would be expected. The N-methyl carbon would resonate around 40-45 ppm. The carbons directly bonded to nitrogen (C2, C6, C8) would appear in the range of 50-60 ppm, while the bridgehead carbons (C4a, C8a) and the remaining methylene carbons would be found at a higher field.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the complete assignment of the ¹H and ¹³C NMR spectra.

COSY: Establishes proton-proton coupling relationships within the molecule, allowing for the tracing of the spin systems in the decahydronaphthyridine rings.

HSQC: Correlates each proton signal with the signal of the carbon to which it is directly attached.

HMBC: Reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for identifying the connectivity across the nitrogen atoms and the bridgehead carbons.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-CH₃ | 2.2 - 2.5 (s) | 40 - 45 |

| C2-H₂ | 2.5 - 2.9 (m) | 50 - 55 |

| C3-H₂ | 1.4 - 1.8 (m) | 25 - 30 |

| C4-H₂ | 1.5 - 1.9 (m) | 28 - 33 |

| C4a-H | 2.0 - 2.4 (m) | 55 - 60 |

| C5-H₂ | 1.6 - 2.0 (m) | 24 - 29 |

| C6-H₂ | 2.8 - 3.2 (m) | 52 - 58 |

| C8-H₂ | 2.7 - 3.1 (m) | 48 - 53 |

| C8a-H | 2.1 - 2.5 (m) | 58 - 63 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₈N₂), the expected exact mass would be approximately 166.1470 g/mol .

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed. The fragmentation of N-methylated decahydroquinolines, which are structurally analogous, often involves the loss of fragments from the carbocyclic ring. The fragmentation of this compound is expected to proceed via cleavage of the bonds alpha to the nitrogen atoms, leading to the formation of stable iminium ions. Key fragmentation pathways would likely involve the loss of ethyl, propyl, and butyl radicals from the saturated rings.

| m/z | Possible Fragment Structure/Loss |

|---|---|

| 166 | [M]⁺ (Molecular Ion) |

| 151 | [M - CH₃]⁺ |

| 137 | [M - C₂H₅]⁺ |

| 123 | [M - C₃H₇]⁺ |

| 97 | Further fragmentation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For a saturated heterocyclic amine like this compound, the spectra would be characterized by various C-H and C-N stretching and bending vibrations.

IR Spectroscopy: The IR spectrum would show strong C-H stretching vibrations in the 2800-3000 cm⁻¹ region. C-N stretching vibrations would be observed in the 1000-1250 cm⁻¹ range. The absence of N-H stretching bands around 3300-3500 cm⁻¹ would confirm the tertiary nature of the nitrogen atoms.

Raman Spectroscopy: Raman spectroscopy provides complementary information. C-C and C-N symmetric stretching vibrations would be prominent. Raman is often more sensitive to the skeletal vibrations of the heterocyclic rings.

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 2800 - 3000 | C-H stretching | IR, Raman |

| 1440 - 1470 | C-H bending | IR, Raman |

| 1000 - 1250 | C-N stretching | IR, Raman |

Stereochemical Assignment and Isomeric Differentiation

The decahydronaphthyridine framework can exist as different stereoisomers depending on the relative orientation of the substituents at the ring junctions.

Elucidation of cis and trans Stereoisomers in Decahydro-1,7-naphthyridines

The fusion of the two six-membered rings in the decahydro-1,7-naphthyridine system can result in either a cis or a trans configuration. In the trans isomer, the bridgehead protons (at C4a and C8a) are on opposite sides of the ring system, leading to a more rigid, chair-chair conformation. In the cis isomer, these protons are on the same side, allowing for conformational flexibility.

NMR spectroscopy is the primary method for distinguishing between these isomers.

Chemical Shifts: The chemical shifts of the bridgehead protons and carbons can differ significantly between the cis and trans isomers due to the different steric environments.

Coupling Constants: The vicinal coupling constants (³J) between the bridgehead protons and adjacent methylene protons can be diagnostic. In the rigid trans isomer, specific axial-axial, axial-equatorial, and equatorial-equatorial couplings can be observed, which differ from the averaged coupling constants seen in the more flexible cis isomer.

Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to identify protons that are close in space. In the cis isomer, a NOE would be expected between the two bridgehead protons, whereas in the trans isomer, no such correlation would be observed.

The stereochemistry of the N-methyl group (axial vs. equatorial) can also be determined using these NMR techniques, particularly through the analysis of NOE correlations to nearby protons on the ring system.

Determination of Absolute Configuration in Chiral 1-Methyl Derivatives

The determination of the absolute configuration of chiral molecules is a fundamental aspect of stereochemistry. acs.orgchiralabsxl.com For chiral derivatives of this compound, a combination of chiroptical spectroscopy and computational methods would be the most likely approach, in the absence of a crystalline sample suitable for anomalous dispersion X-ray crystallography.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. wikipedia.orgnih.gov It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure.

For a chiral this compound enantiomer, the experimental VCD spectrum would be recorded. Concurrently, the VCD spectra for both the (R) and (S) enantiomers would be calculated using quantum mechanical methods, such as density functional theory (DFT). nih.gov A comparison of the experimental spectrum with the calculated spectra would allow for an unambiguous assignment of the absolute configuration. The sign and intensity of the VCD bands are characteristic of a specific enantiomer, providing a "fingerprint" of its stereochemistry.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic circular dichroism (ECD) is another chiroptical technique that can be used to determine absolute configuration. encyclopedia.pub ECD measures the differential absorption of left and right circularly polarized ultraviolet light. uitm.edu.my While saturated amines like this compound lack strong chromophores, they can be derivatized with a chromophoric reagent to facilitate ECD analysis.

Alternatively, theoretical calculations of the ECD spectrum can be performed. nih.govacs.org Similar to VCD, the experimental ECD spectrum of the chiral this compound derivative would be compared to the computationally predicted spectra for the possible enantiomers to determine the absolute configuration.

Illustrative Data for Chiroptical Analysis

The following table illustrates the type of data that would be generated in a combined VCD and ECD study for the determination of the absolute configuration of a hypothetical chiral this compound derivative.

| Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Experimental Δε | Calculated Δε (R-enantiomer) | Calculated Δε (S-enantiomer) | Conclusion |

| VCD | 2950 | +0.5 | +0.6 | -0.6 | Absolute configuration is R |

| VCD | 2870 | -0.3 | -0.4 | +0.4 | Absolute configuration is R |

| ECD | 210 | +2.1 | +2.3 | -2.3 | Absolute configuration is R |

| ECD | 195 | -1.5 | -1.6 | +1.6 | Absolute configuration is R |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The process would involve growing a single crystal of a this compound salt (e.g., hydrochloride or hydrobromide). The crystal would then be irradiated with X-rays, and the diffraction pattern would be analyzed to generate an electron density map of the molecule. From this map, the positions of all atoms can be determined, revealing the exact solid-state conformation.

Conformational Analysis in the Solid State

The decahydronaphthyridine ring system can exist in several conformations, including chair-chair, chair-boat, and boat-boat arrangements for the two fused six-membered rings. X-ray crystallography would reveal which of these conformations is adopted in the crystalline state. The orientation of the methyl group (axial or equatorial) on the nitrogen atom would also be unambiguously determined.

Illustrative Crystallographic Data

The following table presents hypothetical crystallographic data for a this compound derivative.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.56 |

| b (Å) | 10.23 |

| c (Å) | 12.45 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1090.7 |

| Z | 4 |

| Ring Conformation | trans-fused chair-chair |

| Methyl Group Orientation | Equatorial |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis in Solution

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy is a powerful tool for studying the conformational dynamics in solution. acs.orgacs.orgrsc.org Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of different protons in the molecule, providing insights into the predominant conformation in solution. ipb.pt The coupling constants between protons can also give information about dihedral angles and, consequently, the ring conformation. utdallas.edu For this compound, NMR studies would reveal whether the solid-state conformation is retained in solution and provide information on any conformational equilibria.

Chemical Reactivity and Transformation Mechanisms of 1 Methyl Decahydro 1,7 Naphthyridine

Reactivity Profiles of the Saturated Nitrogen Heterocycle

The chemical nature of 1-Methyl-decahydro-1,7-naphthyridine is largely defined by the presence of two tertiary amine functionalities within a rigid bicyclic framework. These nitrogen atoms, with their lone pairs of electrons, are the primary centers of reactivity, behaving as both nucleophiles and bases.

Nucleophilic and Electrophilic Reactions on the Decahydro Scaffold

The lone pairs of electrons on the nitrogen atoms of this compound make it a potent nucleophile. The N-methyl group at the 1-position enhances the electron-donating nature of this nitrogen, making it a likely site for nucleophilic attack.

Nucleophilic Reactions: The tertiary amine centers can readily participate in reactions with various electrophiles. For instance, alkylation with alkyl halides would lead to the formation of quaternary ammonium (B1175870) salts. Due to steric hindrance around the bridgehead nitrogen (N-7), the N-1 methylpiperidine moiety is the more probable site of initial alkylation. Acylation reactions with acyl chlorides or anhydrides would similarly yield acylammonium ions, which can be useful intermediates for further transformations.

| Reaction Type | Electrophile | Predicted Product |

| Alkylation | Methyl Iodide | 1,1-Dimethyl-decahydro-1,7-naphthyridin-1-ium iodide |

| Acylation | Acetyl Chloride | 1-Acetyl-1-methyl-decahydro-1,7-naphthyridin-1-ium chloride |

Electrophilic Reactions: Direct electrophilic attack on the carbon skeleton of the decahydro-1,7-naphthyridine is less common due to the electron-rich nature of the nitrogen atoms, which are the preferred sites of reaction. However, under forcing conditions or with specific reagents, reactions at the carbon atoms alpha to the nitrogens could be envisaged, potentially proceeding through an enamine-like intermediate if a deprotonation step is feasible.

Oxidation and Reduction Reactions of the Piperidine Rings

The nitrogen atoms in this compound are susceptible to oxidation. The specific products formed will depend on the oxidant used and the reaction conditions.

Oxidation: Treatment with mild oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) is expected to yield the corresponding N-oxides. Given the presence of two tertiary amine centers, a mixture of the N1-oxide, the N7-oxide, and the N1,N7-dioxide could be formed. Stronger oxidizing agents can lead to the formation of iminium ions, which are valuable synthetic intermediates for the introduction of substituents at the alpha-carbon.

| Oxidizing Agent | Predicted Major Product(s) |

| m-CPBA (1 equiv.) | This compound 1-oxide |

| m-CPBA (>2 equiv.) | This compound 1,7-dioxide |

| Mercury(II) acetate | Iminium ion intermediates |

Reduction: As a fully saturated heterocycle, this compound is generally resistant to reduction under standard catalytic hydrogenation conditions. However, the N-oxide derivatives can be readily reduced back to the parent tertiary amine using reducing agents like zinc in acetic acid or catalytic hydrogenation.

Functional Group Interconversions and Derivatization Strategies

The reactivity of the nitrogen centers allows for a variety of functional group interconversions and derivatization strategies. The formation of quaternary ammonium salts, for example, can be a precursor for Hofmann elimination reactions, potentially leading to ring-opened products. The synthesis of N-oxides provides a handle for further reactions, such as the Polonovski reaction, which can lead to the formation of enamines and subsequent functionalization at the alpha-position.

Ring-Opening and Ring-Expansion Reactions

While the decahydronaphthyridine core is relatively stable, ring-opening reactions can be induced under specific conditions. For instance, treatment with cyanogen (B1215507) bromide (von Braun reaction) could lead to the cleavage of one of the C-N bonds, resulting in a cyanamide-functionalized monocyclic or acyclic product. Ring expansion is a less common transformation for this type of system but could potentially be achieved through carefully designed multi-step sequences involving ring-opening followed by recyclization.

Coordination Chemistry and Ligand Properties in Metal Complexes

The two nitrogen atoms of this compound can act as donor atoms, allowing the molecule to function as a bidentate ligand in coordination complexes with various metal ions. The stereochemistry of the fused ring system would enforce a specific geometry on the resulting metal complex. The coordination ability is influenced by the steric bulk around the nitrogen atoms and the electronic properties of the metal center. It is expected to form stable chelate complexes with transition metals such as copper(II), nickel(II), and palladium(II).

| Metal Ion | Potential Coordination Geometry |

| Cu(II) | Distorted square planar or tetrahedral |

| Ni(II) | Square planar or octahedral (with other ligands) |

| Pd(II) | Square planar |

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies of 1-Methyl-decahydro-1,7-naphthyridine Analogs

Inhibition of Key Enzymes (e.g., DNA Gyrase, Phosphodiesterases, Kinases) and Mechanistic Pathways

There is no specific information available in the reviewed scientific literature regarding the inhibition of DNA gyrase, phosphodiesterases, or kinases by this compound or its close analogs. The broader class of naphthyridines, particularly the 1,8-naphthyridine derivatives, are well-known for their antibacterial activity through the inhibition of DNA gyrase. However, it is not scientifically sound to extrapolate these findings to the decahydro-1,7-naphthyridine scaffold without direct experimental evidence.

Similarly, while some 1,7-naphthyridine (B1217170) analogs have been explored as kinase inhibitors, for instance, as inhibitors of PIP4K2A, these studies focus on the aromatic parent structures. nih.gov The conformational flexibility and different electronic properties of the saturated decahydro- system would likely result in significantly different biological activity profiles.

Interaction with Metalloenzymes and Related Biochemical Targets

No studies detailing the interaction of this compound with metalloenzymes were identified in the conducted literature search.

DNA and RNA Interaction Mechanisms (e.g., Intercalation, Replication Disruption)

There is no available research describing the mechanisms of DNA or RNA interaction for this compound. The planar, aromatic nature of many known DNA intercalators is a key feature for their mechanism of action. The non-planar, saturated ring system of decahydro-1,7-naphthyridine makes it an unlikely candidate for classical DNA intercalation. Other modes of nucleic acid interaction cannot be ruled out but remain uninvestigated.

Cellular Signaling Pathway Modulation

Specific studies on the modulation of cellular signaling pathways by this compound are absent from the current scientific literature. While some complex natural products containing a 1,7-naphthyridine moiety, such as Bisleuconothine A, have been shown to influence signaling pathways like the WNT signaling pathway, these findings are not directly transferable to the simple synthetic scaffold of this compound. nih.gov

Induction of Apoptosis and Regulation of Cell Cycle Progression

No data is available concerning the ability of this compound to induce apoptosis or regulate cell cycle progression. While a 1,7-naphthyridine alkaloid, Bisleuconothine A, has been shown to induce G0/G1 cell cycle arrest in cancer cells, this is a complex molecule and its activity cannot be attributed to a simple decahydro-1,7-naphthyridine core. nih.gov

Influence on Angiogenesis and Growth Factor Receptor Pathways

There is no information in the reviewed scientific literature regarding the influence of this compound on angiogenesis or growth factor receptor pathways.

of this compound and Related Aza-bicyclic Scaffolds

Research into the biological activities of aza-bicyclic compounds, including derivatives of the decahydronaphthyridine scaffold, has revealed a spectrum of antimicrobial and antiviral potential. While specific studies on this compound are not extensively detailed in publicly available literature, the broader class of naphthyridine and related heterocyclic compounds has been the subject of significant investigation. These studies provide a foundation for understanding the potential molecular mechanisms through which such compounds may exert their therapeutic effects.

Mechanisms of Action Against Bacterial Cell Wall Synthesis and Metabolic Pathways

The antibacterial properties of compounds structurally related to this compound, such as certain bicyclic pyrazolidinones, are thought to be linked to mechanisms shared with beta-lactam antibiotics. nih.govjst.go.jp These mechanisms often involve the inhibition of crucial enzymes in bacterial cell wall synthesis. For instance, some bicyclic compounds have been found to interact with penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. nih.govjst.go.jp By binding to these proteins, the compounds can disrupt the integrity of the bacterial cell wall, leading to cell lysis and death.

Furthermore, derivatives of the broader naphthyridine class have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. mdpi.com These enzymes are vital for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, such compounds can effectively halt bacterial proliferation. For example, nalidixic acid, a 4-oxo-1,8-naphthyridine-3-carboxylic acid, selectively and reversibly blocks DNA replication in bacteria by inhibiting the A subunit of bacterial DNA gyrase. nih.gov This mode of action provides a bacteriostatic effect against a wide range of pathogens. oregonstate.education

| Compound Class | Mechanism of Action | Target Organisms (General) |

| Bicyclic Pyrazolidinones | Inhibition of penicillin-binding proteins (PBPs), disruption of cell wall synthesis. nih.govjst.go.jp | Gram-positive and Gram-negative bacteria. |

| Naphthyridine Derivatives | Inhibition of DNA gyrase and topoisomerase IV, leading to disruption of DNA replication. mdpi.com | Gram-positive and Gram-negative bacteria. nih.gov |

| Aza-acyclic Nucleosides | Inhibition of bacterial and fungal strains, with greater toxicity towards bacteria. nih.gov | Various bacteria including Bacillus cereus, B. subtilis, Staphylococcus aureus, and Escherichia coli. nih.gov |

Interference with Viral Replication Cycles and Host-Pathogen Interactions

The investigation of aza-bicyclic and related alkaloid structures has uncovered several mechanisms by which these compounds can interfere with viral life cycles. A common antiviral strategy for many alkaloids is the disruption of endosomal acidification. nih.govresearchgate.net This process is critical for the entry of many enveloped viruses into the host cell. By preventing the necessary pH drop within the endosome, these compounds can inhibit the release of the viral genome into the cytoplasm, thus halting the infection at an early stage. nih.govresearchgate.net

Additionally, some alkaloids have been shown to directly target viral replication machinery. mdpi.com This can involve the inhibition of viral polymerases, proteases, or other enzymes essential for the synthesis of new viral components. For example, certain alkaloids have been found to inhibit the RNA synthesis step of flaviviruses like Dengue and Zika virus. uqtr.ca Other potential antiviral actions include the inhibition of viral protein synthesis and the modulation of host-cell pathways that are co-opted by the virus for its own replication. mdpi.com

| Compound Class/Alkaloid Type | Antiviral Mechanism | Exemplary Viral Targets |

| Bisbenzylisoquinoline Alkaloids | Disruption of endosomal acidification, inhibition of viral genome release. nih.govresearchgate.net | Influenza Virus. nih.govresearchgate.net |

| Amaryllidaceae Alkaloids (e.g., Cherylline) | Hindrance of viral RNA synthesis. uqtr.ca | Dengue Virus, Zika Virus. uqtr.ca |

| Various Plant Alkaloids | Inhibition of viral entry/fusion, inhibition of viral protein synthesis, targeting of viral replication enzymes. mdpi.comnih.gov | HIV, Herpes Simplex Virus, Hepatitis C Virus. mdpi.comnih.gov |

Research on Activity Against Multidrug-Resistant Microorganisms

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the search for novel antimicrobial agents. Naphthyridine derivatives have shown promise in this area. Some of these compounds have demonstrated the ability to enhance the activity of existing antibiotics against multi-resistant bacterial strains. mdpi.com For example, certain 1,8-naphthyridine derivatives, while not exhibiting strong direct antibacterial activity themselves, were found to potentiate the effects of fluoroquinolone antibiotics against MDR strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.com This synergistic effect suggests a potential role for these compounds in overcoming established resistance mechanisms.

Furthermore, the development of novel heterocyclic compounds is an active area of research for combating MDR pathogens. For instance, new pyrimido-isoquinolin-quinone derivatives have shown potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation and Target Validation

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For aza-bicyclic scaffolds like decahydronaphthyridine, SAR studies can help in identifying the key structural features required for antimicrobial or antiviral efficacy and for validating the molecular targets of these compounds.

In the context of antimicrobial activity, SAR studies on various heterocyclic compounds have revealed important insights. For example, in a series of propionic acid derivatives, the presence of electron-withdrawing groups was found to improve antibacterial activity, while electron-releasing groups enhanced antifungal activity. For some pyridine (B92270) derivatives, the presence and position of methoxy, hydroxyl, and amino groups were found to enhance their antiproliferative activity, whereas halogen atoms or bulky groups tended to decrease it. nih.gov

Computational Chemistry and Theoretical Studies on 1 Methyl Decahydro 1,7 Naphthyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

Were a study to be performed, researchers would typically employ DFT methods, such as B3LYP with a basis set like 6-31G(d,p), to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the 1-Methyl-decahydro-1,7-naphthyridine molecule, corresponding to its lowest energy state. The output would include precise bond lengths, bond angles, and dihedral angles. Such a calculation would also yield the ground state energy, a critical parameter for assessing the molecule's thermodynamic stability.

Analysis of Frontier Molecular Orbitals and Electrostatic Potentials

Following geometry optimization, the electronic properties would be investigated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

An electrostatic potential (ESP) map would also be calculated. This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions and sites of potential chemical reactions.

Molecular Dynamics Simulations for Conformational Dynamics and Ligand Binding

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, an MD simulation would reveal its conformational flexibility. The decahydronaphthyridine ring system can exist in various chair and boat-like conformations, and the simulation would show the transitions between these states and their relative populations at a given temperature. If this molecule were being investigated as a potential ligand, MD simulations could be used to model its binding to a biological target, such as a protein or enzyme, providing insights into the stability of the complex and the key interactions driving the binding event.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

QSAR studies are statistical methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Predictive Modeling of Molecular Interactions with Biological Targets

To conduct a QSAR study, a dataset of decahydronaphthyridine derivatives with measured biological activities against a specific target would be required. From the computationally optimized structures of these molecules, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. Statistical techniques, such as multiple linear regression or machine learning algorithms, would then be used to create a model that predicts activity based on these descriptors.

Rational Design Principles Based on Computational Insights

A validated QSAR or 3D-QSAR model, such as one from Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide a three-dimensional map illustrating which regions of the molecule are favorable or unfavorable for activity. This information provides rational design principles, guiding medicinal chemists in modifying the this compound scaffold to enhance its interaction with a biological target and improve its desired activity.

In Silico Screening and Virtual Ligand Design for Research Purposes

Computational chemistry offers powerful tools for the exploration of novel therapeutic agents, with in silico screening and virtual ligand design standing as cornerstone methodologies in modern drug discovery. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available research, the broader class of naphthyridine derivatives has been the subject of significant computational investigation. These studies provide a robust framework for understanding how this compound and its analogues could be virtually screened and utilized in ligand design to identify potential drug candidates.

Virtual screening of libraries containing the this compound scaffold would typically involve docking these molecules into the active site of a target protein. This process predicts the preferred binding orientation and affinity of the compound. For instance, derivatives of 1,7-naphthyridine (B1217170) have been investigated as potential inhibitors for various enzymes, and computational docking has been instrumental in understanding their structure-activity relationships (SAR). nih.gov

In the realm of virtual ligand design, the this compound core can serve as a starting point for generating novel molecules with enhanced potency and selectivity. By computationally adding different functional groups to the scaffold, researchers can explore a vast chemical space to identify derivatives with improved binding characteristics. This approach, often referred to as scaffold hopping or de novo design, has been successfully applied to other nitrogen-containing heterocyclic systems to discover new lead compounds. nih.gov

One area of research where naphthyridine derivatives have shown promise is in the development of kinase inhibitors. For example, computational models have been used to predict the inhibitory activity of 1,7-naphthyridine analogues against phosphatidylinositol-4-phosphate (B1241899) 5-kinase type II alpha (PIP4K2A). nih.govresearchgate.net Such studies often employ a combination of machine learning algorithms and molecular docking to build predictive quantitative structure-activity relationship (QSAR) models. nih.gov These models can then be used to screen virtual libraries of related compounds, including hypothetical derivatives of this compound, to prioritize candidates for synthesis and biological testing.

Another potential application for this scaffold is in the design of inhibitors for phosphodiesterases (PDEs). Novel 1,7- and 2,7-naphthyridine (B1199556) derivatives have been designed and identified as potent and specific PDE5 inhibitors. nih.gov Computational approaches could be employed to explore how the decahydro-1,7-naphthyridine core could be functionalized to achieve similar or improved inhibitory profiles against various PDE isoforms.

The general workflow for an in silico study involving this compound would likely involve the following steps:

Target Identification and Preparation: A biologically relevant protein target is selected, and its three-dimensional structure is obtained, often from a protein data bank.

Scaffold-Based Library Generation: A virtual library of compounds is created by computationally modifying the this compound scaffold with a variety of chemical substituents.

Molecular Docking: The virtual library is docked into the active site of the target protein to predict binding affinities and poses.

QSAR Modeling: If experimental data is available for a set of related compounds, a QSAR model can be developed to correlate structural features with biological activity.

Pharmacophore Modeling: A pharmacophore model can be generated based on the key interaction features of known active ligands to screen for novel compounds with similar properties.

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising candidates are predicted computationally to assess their drug-likeness. mdpi.com

The following tables represent hypothetical data that could be generated from such computational studies on derivatives of this compound.

Table 1: Hypothetical Molecular Docking Scores of this compound Derivatives Against a Kinase Target

| Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Compound A | -9.5 | LYS745, GLU762, ASP810 |

| Compound B | -9.2 | LYS745, MET793, ASP810 |

| Compound C | -8.8 | GLU762, LEU788, ASP810 |

| Compound D | -8.5 | LYS745, MET793, LEU844 |

| Compound E | -8.1 | GLU762, LEU788, ASP810 |

This table illustrates the type of output from a molecular docking simulation, showing the predicted binding energy and key amino acid residues involved in the interaction.

Table 2: Illustrative QSAR Model Data for a Series of this compound Analogues

| Compound | Experimental IC50 (nM) | Predicted IC50 (nM) | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Polar Surface Area) |

| Analog 1 | 15 | 18 | 2.5 | 75 |

| Analog 2 | 28 | 25 | 3.1 | 68 |

| Analog 3 | 5 | 7 | 2.2 | 82 |

| Analog 4 | 52 | 48 | 3.8 | 60 |

| Analog 5 | 12 | 10 | 2.7 | 78 |

This table provides an example of data used to build a QSAR model, correlating experimental activity with calculated molecular descriptors.

Derivatives, Analogs, and Their Research Applications

Design and Synthesis of Novel 1-Methyl-decahydro-1,7-naphthyridine Derivatives with Modulated Activities

The synthesis of novel this compound derivatives is often a multi-step process that allows for precise control over the final structure. A common strategy involves the initial construction of the core decahydro-1,7-naphthyridine ring system, followed by N-methylation and subsequent derivatization.

One notable synthetic approach involves the reduction of a partially unsaturated naphthyridine precursor. For instance, the synthesis of tetrahydro-1,7-naphthyridine-2-carboxamides has been reported, which can serve as key intermediates. These intermediates can then be subjected to further reduction to yield the fully saturated decahydro-1,7-naphthyridine scaffold. The introduction of the methyl group at the N1 position is typically achieved through standard alkylation reactions.

Subsequent modifications to this core structure can be made to modulate its biological activity. For example, the introduction of aromatic moieties can be achieved through coupling reactions, and functional groups can be introduced at various positions on the bicyclic ring system to interact with specific biological targets. The design of these derivatives is often guided by computational modeling and a deep understanding of the target's structure and function.

| Derivative Class | Synthetic Strategy | Key Intermediates |

| Carboxamide Derivatives | Amidation of a carboxylic acid precursor | Tetrahydro-1,7-naphthyridine-2-carboxylic acid |

| N-Aryl Derivatives | Buchwald-Hartwig amination | Halogenated decahydro-1,7-naphthyridine |

| Side-Chain Modified Analogs | Alkylation or acylation of reactive handles | Hydroxylated or aminated decahydro-1,7-naphthyridines |

Exploration of Structure-Activity and Structure-Property Relationships for Research Probes

Understanding the relationship between the chemical structure of a this compound derivative and its biological activity (Structure-Activity Relationship, SAR) or physicochemical properties (Structure-Property Relationship, SPR) is crucial for the rational design of effective research probes.

Systematic modifications of the this compound scaffold have allowed researchers to probe these relationships. For instance, studies on related naphthyridine cores have shown that the introduction of different substituents can significantly impact their biological targets and efficacy. While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles from related heterocyclic compounds can be applied.

The stereochemistry of the decahydro-1,7-naphthyridine core is a critical factor influencing its biological activity. The rigid, three-dimensional structure of the bicyclic system can be exploited to achieve high selectivity for specific protein targets. The orientation of substituents, dictated by the stereoisomerism of the ring junctions, can dramatically alter binding affinities.

Furthermore, SPR studies focus on optimizing properties such as solubility, membrane permeability, and metabolic stability, which are essential for the utility of a research probe in biological systems. The addition or modification of polar functional groups, for example, can enhance aqueous solubility, while lipophilic moieties can improve cell membrane penetration.

Application of this compound as Molecular Probes in Chemical Biology Studies

The unique structural features of this compound derivatives make them valuable tools in chemical biology for dissecting complex biological processes. Their rigid scaffold allows for the precise positioning of pharmacophoric elements, enabling the development of highly selective ligands for various biological targets.

One area of application is in the development of probes for studying protein-protein interactions. By attaching a reporter group, such as a fluorescent dye or a photoaffinity label, to the this compound core, researchers can visualize and identify the binding partners of a target protein within a cellular context.

Moreover, these derivatives can be employed as antagonists or agonists for specific receptors or enzymes. By systematically modifying the substituents on the decahydro-1,7-naphthyridine ring, researchers can fine-tune the compound's activity to either block or activate a biological pathway, thereby elucidating its function.

Development of Derivatization Strategies for Tagging and Imaging in Research

To enhance their utility as research tools, this compound derivatives are often functionalized with various tags for detection and imaging. These derivatization strategies are designed to be chemoselective, ensuring that the tag is attached to a specific position on the molecule without interfering with its biological activity.

Common derivatization strategies include the introduction of a reactive handle, such as an alkyne or azide group, which can then be used for "click chemistry" reactions to attach a fluorescent probe, a biotin (B1667282) tag for affinity purification, or a radiolabel for in vivo imaging techniques like Positron Emission Tomography (PET).

For example, the synthesis of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides has been developed for PET imaging of metabotropic glutamate receptor 2. This demonstrates the potential for developing radiolabeled this compound derivatives as imaging agents to study biological processes in living organisms.

| Tagging Method | Reactive Handle | Application |

| Click Chemistry | Alkyne, Azide | Fluorescent labeling, Biotinylation |

| Amide Coupling | Carboxylic Acid, Amine | Attachment of various probes |

| Radiosynthesis | Precursor for radiolabeling (e.g., with 11C) | PET Imaging |

Future Directions and Emerging Research Avenues for 1 Methyl Decahydro 1,7 Naphthyridine

Advancements in Asymmetric Synthesis of Enantiopure Decahydro-1,7-naphthyridine Systems

A critical gateway to unlocking the full potential of 1-methyl-decahydro-1,7-naphthyridine lies in the development of robust and efficient methods for its asymmetric synthesis. The production of enantiomerically pure forms is paramount, as the stereochemistry of such rigid scaffolds often dictates their biological activity. Future research will likely focus on several key strategies to achieve this.

One promising approach involves the asymmetric reduction of a partially unsaturated precursor, such as a dihydronaphthyridine. For instance, a ruthenium-catalyzed enantioselective transfer hydrogenation has been successfully employed for the synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) compound, setting a precedent for similar transformations within the 1,7-naphthyridine (B1217170) series. researchgate.net The development of novel chiral catalysts, including those based on transition metals like iridium, rhodium, and ruthenium, will be instrumental in achieving high enantioselectivity and yield.

Furthermore, biocatalysis presents an attractive and sustainable alternative. The use of enzymes, such as imine reductases or transaminases, could offer exquisite control over the stereochemical outcome of the synthesis. Advances in enzyme engineering and directed evolution will likely expand the substrate scope of these biocatalysts to accommodate the decahydro-1,7-naphthyridine core.

Another avenue of exploration is the use of chiral pool synthesis, starting from readily available enantiopure building blocks. This strategy, while potentially longer, can provide a reliable route to specific stereoisomers. The development of novel cyclization strategies that can set multiple stereocenters in a single step will also be a key area of advancement.

| Synthetic Strategy | Key Features | Potential Catalysts/Reagents | Anticipated Challenges |

| Asymmetric Hydrogenation | High atom economy, potential for high enantioselectivity. | Chiral Ru, Rh, Ir complexes. | Catalyst screening, optimization of reaction conditions. |

| Biocatalysis | High stereoselectivity, mild reaction conditions. | Imine reductases, transaminases. | Enzyme stability and substrate specificity. |

| Chiral Pool Synthesis | Access to specific enantiomers from natural sources. | Amino acids, terpenes. | Lengthy synthetic routes, availability of starting materials. |

| Enantioselective Cyclization | Formation of multiple stereocenters in one step. | Organocatalysts, chiral Lewis acids. | Control of diastereoselectivity, complex reaction design. |

Elucidation of Novel Biological Targets and Undiscovered Mechanistic Pathways

The rigid, three-dimensional structure of the decahydro-1,7-naphthyridine scaffold makes it an attractive framework for the design of novel therapeutic agents. While the biological activity of this compound itself has not been extensively reported, the broader naphthyridine family exhibits a wide range of pharmacological properties, offering clues to potential biological targets. dtu.dkresearchgate.net

Derivatives of various naphthyridine isomers have been shown to possess anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. dtu.dkresearchgate.net For example, certain 1,7-naphthyridine derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases. Future research should involve screening this compound and its analogues against a diverse panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes such as kinases and proteases.

Unbiased screening approaches, such as phenotypic screening in relevant disease models, could reveal unexpected therapeutic applications. Once a biological activity is identified, target deconvolution studies will be crucial to elucidate the specific molecular target and the underlying mechanistic pathway. This could involve techniques such as affinity chromatography, chemical proteomics, and genetic approaches. The exploration of this scaffold's potential to modulate protein-protein interactions is another exciting avenue, given its conformational rigidity.

Integration of Advanced Computational and Experimental Techniques for Comprehensive Characterization

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is essential for rational drug design and the interpretation of its biological activity. The integration of advanced computational and experimental techniques will be pivotal in achieving a comprehensive characterization of this molecule and its derivatives.

Computational Approaches: Density Functional Theory (DFT) calculations will be a cornerstone for predicting the relative stabilities of different stereoisomers and conformers. acs.org These calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to confirm structural assignments. researchgate.net Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule in different solvent environments and its potential interactions with biological macromolecules.

Experimental Techniques: Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY, HSQC, HMBC, and NOESY, will be indispensable for elucidating the connectivity and stereochemistry of synthesized derivatives. For chiral, enantiopure samples, Vibrational Circular Dichroism (VCD) spectroscopy, in conjunction with DFT calculations, offers a powerful method for the unambiguous determination of the absolute configuration, which is particularly valuable when crystallographic methods are not feasible. researchgate.netamericanlaboratory.comscm.com Single-crystal X-ray diffraction, when applicable, will provide the definitive solid-state structure, offering a benchmark for computational models.

The synergy between these computational and experimental methods will create a powerful feedback loop, where computational predictions guide experimental design and experimental results refine computational models, leading to a deeper and more accurate understanding of the structure-activity relationships of the decahydro-1,7-naphthyridine scaffold. americanlaboratory.com

| Technique | Information Gained | Synergy with Other Methods |

| Computational | ||

| DFT Calculations | Conformational energies, predicted NMR spectra, VCD spectra. | Complements experimental NMR and VCD for structural validation. |

| Molecular Dynamics | Dynamic behavior, solvent effects, binding modes. | Provides a dynamic context for static structures from X-ray crystallography. |

| Experimental | ||

| Advanced NMR | Connectivity, stereochemistry, conformational preferences in solution. | Validates DFT-predicted structures and chemical shifts. |

| VCD Spectroscopy | Absolute configuration of chiral molecules in solution. | Requires DFT calculations for spectral interpretation. |

| X-ray Crystallography | Definitive solid-state structure and stereochemistry. | Provides a benchmark for validating computational models. |

Exploration of New Chemical Transformations and Synthetic Methodologies

The decahydro-1,7-naphthyridine scaffold, with its two nitrogen atoms, offers multiple sites for chemical modification, providing a rich platform for the development of new synthetic methodologies and the creation of diverse chemical libraries. Future research will undoubtedly focus on exploring the reactivity of this ring system to enable the synthesis of a wide array of functionalized derivatives.

Selective functionalization of the C-H bonds of the saturated carbocyclic portion of the molecule represents a significant and exciting challenge. The development of site-selective C-H activation and functionalization reactions, potentially guided by the nitrogen atoms, would provide a highly efficient route to novel analogues.

Furthermore, the reactivity of the nitrogen atoms can be exploited for various transformations. N-alkylation, N-acylation, and N-arylation reactions can be used to introduce a wide range of substituents, which can modulate the physicochemical properties and biological activity of the parent compound. The development of orthogonal protection strategies for the two nitrogen atoms will be crucial for achieving selective functionalization.

The exploration of ring-opening and ring-rearrangement reactions could also lead to novel and structurally complex scaffolds. Such transformations could provide access to new chemical space that is not readily accessible through conventional synthetic routes.

Potential for Developing Advanced Research Tools Based on the Decahydro-1,7-naphthyridine Scaffold

Beyond its potential as a source of new therapeutic agents, the this compound scaffold can serve as a valuable platform for the development of advanced research tools. Its rigid and well-defined three-dimensional structure makes it an ideal core for the design of chemical probes to investigate biological processes.

By incorporating fluorescent dyes, photoaffinity labels, or biotin (B1667282) tags onto the decahydro-1,7-naphthyridine core, researchers can create powerful tools for imaging, target identification, and pull-down assays. The stereochemical diversity of the scaffold can be leveraged to develop highly selective probes for specific protein conformations or subtypes.

Furthermore, the decahydro-1,7-naphthyridine scaffold can be used as a building block in combinatorial chemistry for the rapid generation of large and diverse compound libraries. dtu.dk These libraries can then be screened against a wide range of biological targets to identify new lead compounds for drug discovery. The development of efficient solid-phase synthesis routes for decahydro-1,7-naphthyridine derivatives would greatly facilitate the construction of such libraries.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for synthesizing 1-Methyl-decahydro-1,7-naphthyridine with high yield and purity?

- Methodological Answer : The compound can be synthesized via alkylation of decahydro-1,7-naphthyridine precursors using methylating agents like methyl iodide under basic conditions. Alternatively, cyclization strategies involving ketones or aldehydes (e.g., acetone) with aminopyridine derivatives can introduce the methyl group (see Brown et al. for analogous 2-methyl-1,7-naphthyridine synthesis). Reaction optimization should prioritize temperature control (reflux conditions) and solvent selection (e.g., ethanol or dioxane) to minimize side products . Purification via recrystallization or column chromatography using silica gel and non-polar solvents is recommended .

Q. Which analytical techniques are optimal for characterizing the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm hydrogenation patterns and methyl group placement. Compare chemical shifts with decahydro-naphthyridine analogs (e.g., 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can validate molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry by growing single crystals in aprotic solvents (e.g., toluene or hexane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data or biological activity outcomes across studies?

- Methodological Answer :

- Systematic Reanalysis : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and reference data from structurally similar compounds (e.g., 4-Bromo-1,7-naphthyridine or 5,6,7,8-tetrahydro derivatives) .

- Experimental Replication : Reproduce synthesis and bioassays under standardized conditions (e.g., pH, temperature) to isolate variables. For biological studies, use consistent cell lines or enzyme batches .

- Meta-Analysis : Compare toxicity or pharmacokinetic data with naphthyridine-class profiles (e.g., 2,4-Dichloro-1,7-naphthyridine’s anti-cancer mechanisms) to identify outliers .

Q. What reaction pathways dominate during the functionalization of this compound?

- Methodological Answer :

- Halogenation : Use POCl or PCl to introduce chlorine at electron-rich positions (e.g., C-2 or C-4), as demonstrated for 6-methoxy-1,7-naphthyridin-2(1H)-one .

- Amination : Catalytic hydrogenation with Raney Ni or Pd/C can debenzylate N-protected derivatives while preserving the methyl group .

- Regioselective Modifications : Employ directing groups (e.g., carboxylates) or steric hindrance to control substitution sites .

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound analogs?

- Methodological Answer :

- Library Synthesis : Generate analogs via substituent variation (e.g., halogens, amines) at positions C-2, C-4, or C-8, guided by 8-amino-1,7-naphthyridine pharmacophores .

- Biological Assays : Test anti-microbial or anti-cancer activity using standardized protocols (e.g., MIC for bacteria, IC in MCF-7 cells). Compare results with 2,4-Dichloro-1,7-naphthyridine’s known anti-HIV activity .

- Computational Modeling : Perform docking studies with target proteins (e.g., topoisomerases) to correlate electronic properties (cLogP, H-bond donors) with efficacy .

Q. What strategies ensure stereochemical control during the synthesis of decahydro-1,7-naphthyridine derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.